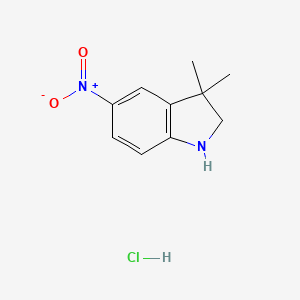
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position of the indole ring, along with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole followed by the formation of the hydrochloride salt. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Reduction: 3,3-dimethyl-5-amino-2,3-dihydro-1H-indole hydrochloride.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-nitro-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the combination of the nitro group and the two methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-nitro-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10;/h3-5,11H,6H2,1-2H3;1H |
Clave InChI |
CSJUFMAWWUKSRP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
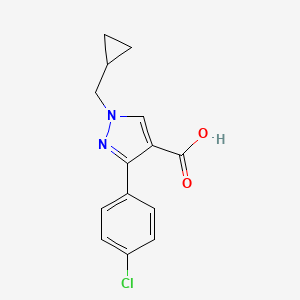
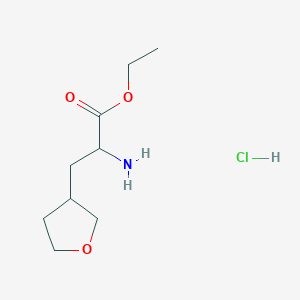
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
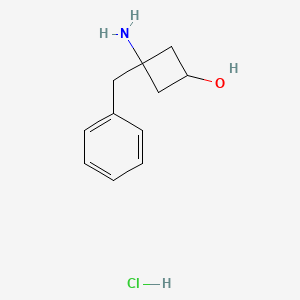
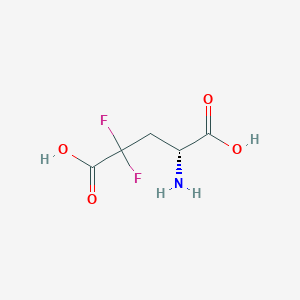
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
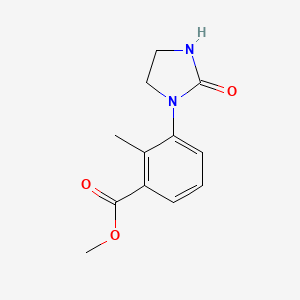
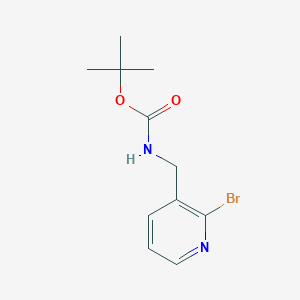

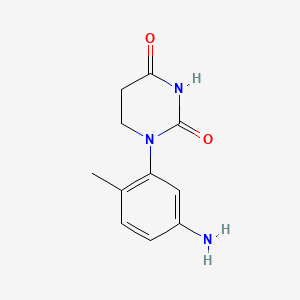
![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)
